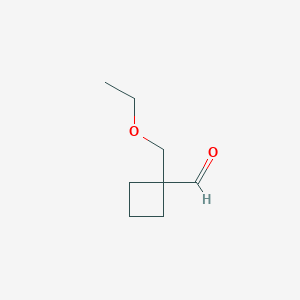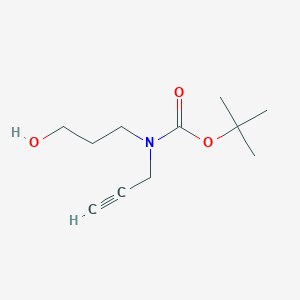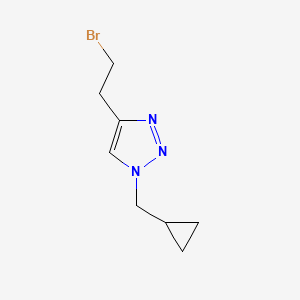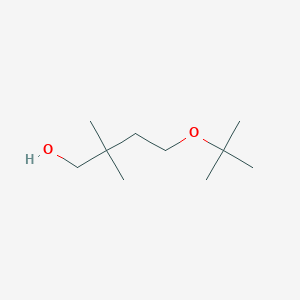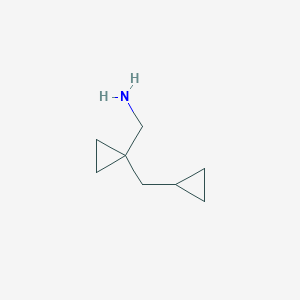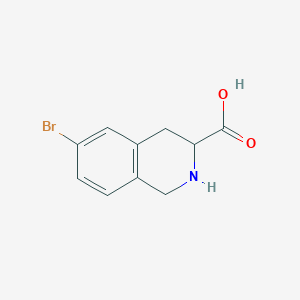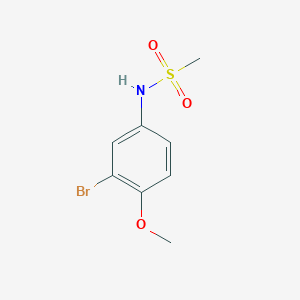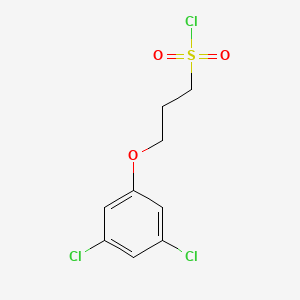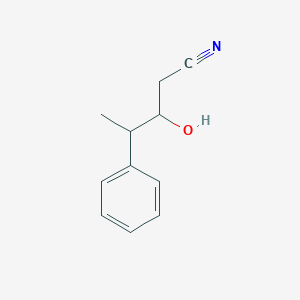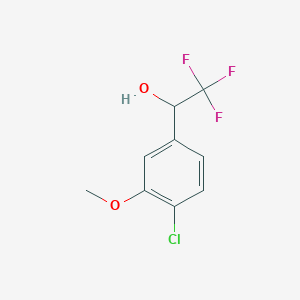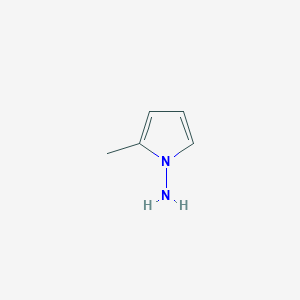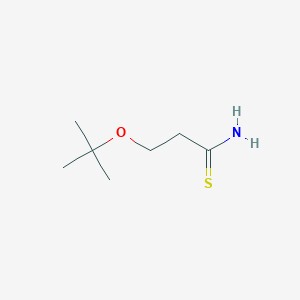
3-(Tert-butoxy)propanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)propanethioamide is an organic compound with the molecular formula C7H15NOS. It is characterized by the presence of a tert-butoxy group attached to a propanethioamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)propanethioamide typically involves the reaction of tert-butyl acrylate with a suitable thiol reagent under controlled conditions. One common method involves the use of tert-butyl acrylate and a thiol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved safety. The use of flow microreactors also allows for the efficient handling of hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)propanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium tert-butoxide, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butoxy)propanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the thioamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts and modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butoxy)propionic acid
- 3-(Tert-butoxy)propanol
- 3-(Tert-butoxy)propylamine
Uniqueness
Compared to similar compounds, 3-(Tert-butoxy)propanethioamide is unique due to the presence of both a tert-butoxy group and a thioamide group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propanethioamide |
InChI |
InChI=1S/C7H15NOS/c1-7(2,3)9-5-4-6(8)10/h4-5H2,1-3H3,(H2,8,10) |
InChI Key |
ZIHSVTDROOMNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


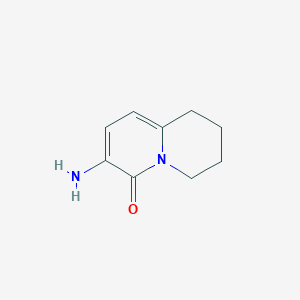
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
